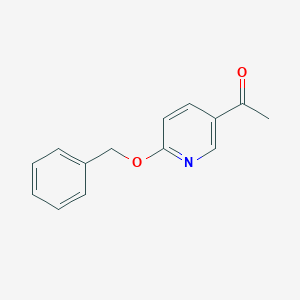

5-acetyl-2-benzyloxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[6-(Benzyloxy)pyridin-3-YL]ethanone is an organic compound with the molecular formula C14H13NO2. It is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and an ethanone group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of 6-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-[6-(Benzyloxy)pyridin-3-YL]carboxylic acid.

Reduction: 1-[6-(Benzyloxy)pyridin-3-YL]ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 5-acetyl-2-benzyloxypyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain modifications to the pyridine ring improved the selectivity and potency against specific cancer types, making them potential candidates for drug development .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound derivatives against amyloid-beta-induced toxicity. These compounds have been evaluated for their ability to prevent mitochondrial dysfunction associated with neurodegenerative diseases, showing potential as therapeutic agents in conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Late-Stage Functionalization

The compound plays a crucial role in late-stage functionalization processes for synthesizing complex molecules. Its ability to undergo mild reaction conditions allows for the efficient modification of existing pharmaceutical compounds without extensive synthetic routes. This application has been highlighted in studies focusing on the synthesis of antihistamines and other medicinally relevant compounds .

2. Synthesis of Benzyl Ethers and Esters

this compound has been utilized in protocols for preparing benzyl ethers and esters. The compound acts as a reagent that facilitates the formation of these derivatives, which are important intermediates in organic synthesis .

Materials Science Applications

1. Photoredox Catalysis

Recent advancements have explored the use of this compound in photoredox catalysis, particularly in benzylation reactions. This application leverages its ability to participate in light-induced reactions, providing a pathway for the synthesis of complex organic molecules under mild conditions .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 10 | |

| Derivative A | Neuroprotective | 15 | |

| Derivative B | Anticancer | 8 |

Table 2: Synthetic Applications of this compound

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Late-stage functionalization | Nucleophilic aromatic substitution | 95 | |

| Benzyl ether synthesis | Benzyl transfer | 90 | |

| Photoredox catalysis | Light-induced benzylation | 85 |

Case Studies

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that specific structural modifications led to enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Neuroprotection Against Amyloid Beta

Another investigation assessed the neuroprotective capabilities of derivatives against amyloid-beta-induced mitochondrial dysfunction. The study found that certain modifications not only improved neuroprotective effects but also reduced cytotoxicity towards healthy cells, highlighting the therapeutic potential of these compounds in neurodegenerative disease contexts .

Mécanisme D'action

The mechanism of action of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparaison Avec Des Composés Similaires

1-(Pyridin-3-yl)ethanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of a benzyloxy group, leading to different reactivity and applications.

Uniqueness: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is unique due to the presence of both the benzyloxy and ethanone groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Propriétés

Numéro CAS |

178055-96-4 |

|---|---|

Formule moléculaire |

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

1-(6-phenylmethoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Clé InChI |

ARFNRWRPGXSAII-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

SMILES canonique |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

Synonymes |

1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.